molecular formula C24H20BrNO6 B4044249 (4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4044249
M. Wt: 498.3 g/mol
InChI Key: PQYFJMJWHASLMD-XMHGGMMESA-N
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Description

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C24H20BrNO6 and its molecular weight is 498.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one is 497.04740 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The compound synthesized by Pişkin, Canpolat, and Öztürk (2020) exhibits properties beneficial for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield of the zinc phthalocyanine derivatives, which includes similar bromo-methoxy substituted compounds, suggests its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity in Marine Algae

Li, Li, Gloer, and Wang (2011) explored the antioxidant activity of bromophenols isolated from marine red algae, Rhodomela confervoides. This study is relevant due to the structural similarity of the compound to the bromophenols studied, which exhibited significant antioxidant activities (Li, Li, Gloer, & Wang, 2011).

Development of Novel Oxazol-5(4H)-ones with Pharmacological Potential

Rosca (2020) synthesized new oxazol-5(4H)-ones, which include compounds with bromo and methoxy groups. The study evaluated their cytotoxicity and antimicrobial activity, indicating the compound's potential in pharmacological applications (Rosca, 2020).

Application in Organic Synthesis

Bratušek, Hvala, and Stanovnik (1998) demonstrated the use of compounds with bromo-methoxy groups in organic synthesis, specifically in the formation of intermediates for azaaplysinopsin derivatives. This showcases the compound's utility in diverse synthetic applications (Bratušek, Hvala, & Stanovnik, 1998).

Synthesis and Anticancer Properties

Bekircan, Kucuk, Kahveci, and Bektaş (2008) investigated compounds including 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazole-5-one derivatives, highlighting their potential in the development of anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Properties

IUPAC Name

(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO6/c1-28-21-15-16(14-19-24(27)32-23(26-19)20-9-5-10-30-20)13-18(25)22(21)31-12-6-11-29-17-7-3-2-4-8-17/h2-5,7-10,13-15H,6,11-12H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFJMJWHASLMD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br)OCCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 3
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 4
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 5
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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